Siais117

Description

Properties

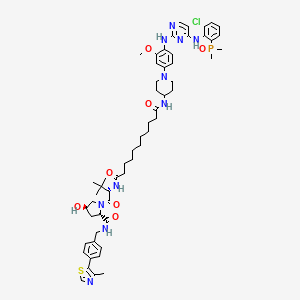

Molecular Formula |

C57H76ClN10O7PS |

|---|---|

Molecular Weight |

1111.8 g/mol |

IUPAC Name |

N-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]undecanediamide |

InChI |

InChI=1S/C57H76ClN10O7PS/c1-37-51(77-36-61-37)39-23-21-38(22-24-39)33-59-54(72)46-32-42(69)35-68(46)55(73)52(57(2,3)4)65-50(71)20-14-12-10-8-9-11-13-19-49(70)62-40-27-29-67(30-28-40)41-25-26-44(47(31-41)75-5)64-56-60-34-43(58)53(66-56)63-45-17-15-16-18-48(45)76(6,7)74/h15-18,21-26,31,34,36,40,42,46,52,69H,8-14,19-20,27-30,32-33,35H2,1-7H3,(H,59,72)(H,62,70)(H,65,71)(H2,60,63,64,66)/t42-,46+,52-/m1/s1 |

InChI Key |

DYUJLNPTOOBZBB-CCXZOALNSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Siais117: A Technical Guide to its Discovery and Development as a Brigatinib-PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Siais117, a proteolysis-targeting chimera (PROTAC) developed from the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. This compound represents a promising strategy to overcome acquired resistance to ALK-targeted therapies in cancers such as non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document details its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction: Addressing Resistance in ALK-Positive Cancers

EML4-ALK and NPM-ALK fusion proteins are key oncogenic drivers in subsets of NSCLC and ALCL, respectively.[1][2] While FDA-approved ALK inhibitors have shown significant clinical efficacy, the development of drug resistance, often through secondary mutations in the ALK kinase domain like the G1202R mutation, remains a major clinical challenge.[1][3]

PROTAC technology offers a novel therapeutic modality to address drug resistance.[1] These bifunctional molecules co-opt the cell's natural protein disposal system by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This compound was designed and synthesized as a potent ALK-targeting PROTAC. It is a conjugate of the potent ALK inhibitor Brigatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4][5] By inducing the degradation of ALK fusion proteins, this compound can overcome resistance mechanisms, block cancer cell growth, and inhibit downstream signaling pathways.[4][5] Notably, it has demonstrated efficacy against the formidable ALK G1202R point mutation.[1][3][4][5]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a classic PROTAC, inducing the degradation of its target protein, ALK. The process involves several key steps, as illustrated below.

Figure 1: Mechanism of Action for this compound.

The Brigatinib moiety of this compound binds to the kinase domain of the ALK fusion protein, while the VHL ligand portion binds to the VHL E3 ubiquitin ligase complex. This simultaneous binding forms a ternary complex (ALK-Siais117-VHL). The proximity induced by the complex allows the E3 ligase to transfer ubiquitin molecules to the ALK protein. This poly-ubiquitination marks ALK for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the oncoprotein from the cell. This compound is then released and can catalytically induce the degradation of further ALK molecules.

Downstream Signaling Inhibition

The degradation of ALK protein by this compound effectively shuts down its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. One key pathway involves the phosphorylation of STAT3.

Figure 2: Inhibition of ALK-STAT3 Signaling Pathway.

Treatment with this compound leads to a reduction in the phosphorylation of both ALK and STAT3.[4][5] This prevents the translocation of pSTAT3 to the nucleus, thereby inhibiting the transcription of genes essential for cell growth and survival.

Quantitative Data Presentation

This compound has demonstrated potent anti-proliferative and degradation activity across various cancer cell lines.

Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

| Cell Line | ALK Status | IC50 (nM) |

| SR | NPM-ALK | 1.7 |

| H2228 | EML4-ALK | 46 |

| NCI-H1688 | Small Cell Lung Cancer | 259 |

| NCI-H69 | Small Cell Lung Cancer | 799 |

| Table 1: Anti-proliferative activity of this compound in various cancer cell lines.[4][5] |

This compound also showed significantly better growth inhibition compared to Brigatinib in a 293T cell line engineered to express the G1202R-resistant ALK mutant.[1][2][6]

Protein Degradation Activity

While specific DC50 (half-maximal degradation concentration) values are not available in the reviewed literature, the effective concentrations for ALK protein degradation have been reported.

| Cell Line | ALK Status | Treatment Conditions | Outcome |

| H2228 | EML4-ALK | Starting at 50 nM | Initiation of ALK protein degradation. |

| SR | NPM-ALK | 100 nM for 24 hours | Sustained degradation of ALK protein. |

| Table 2: Observed ALK protein degradation induced by this compound.[4][5] |

Experimental Protocols

The characterization of this compound involved standard cell biology and biochemical assays. Below are detailed methodologies for the key experiments.

Experimental Workflow

Figure 3: General experimental workflow for this compound evaluation.

Cell Viability and Proliferation (CCK-8 Assay)

This colorimetric assay measures cell viability by quantifying the metabolic activity of cellular dehydrogenases.

-

Cell Seeding : Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Plates are pre-incubated for 24 hours (37°C, 5% CO2) to allow for cell adherence.[7]

-

Compound Treatment : this compound is serially diluted to various concentrations in culture medium. 10 µL of each concentration is added to the respective wells. A vehicle control (e.g., DMSO) is also included. The plate is incubated for the desired period (e.g., 72 hours).

-

CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1][4][7] Care is taken to avoid introducing air bubbles.

-

Incubation : The plate is incubated for 1-4 hours at 37°C. Incubation time may vary depending on the cell type and density.[1][7]

-

Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader.[1][4][7]

-

Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Protein Degradation Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Treatment and Lysis : Cells are seeded in 6-well plates and treated with this compound at the desired concentrations and time points (e.g., 0-500 nM for 24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.

-

Sample Preparation : An appropriate amount of total protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.

-

SDS-PAGE : The protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[8]

-

Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]

-

Detection : Following further washes, a chemiluminescent substrate is applied to the membrane, and the signal is captured using a digital imaging system or X-ray film.[9]

-

Analysis : The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein levels.

Conclusion and Future Directions

This compound is a potent Brigatinib-based PROTAC that effectively induces the degradation of ALK fusion proteins, including the drug-resistant G1202R mutant.[1][4][5] It demonstrates strong anti-proliferative activity in ALK-positive cancer cell lines and also in small cell lung cancer models.[4][5] The development of this compound highlights the potential of PROTAC technology to overcome targeted therapy resistance. While initial reports mention promising anti-tumor activity in xenograft mouse models, further in vivo studies are necessary to fully evaluate its pharmacokinetic properties, efficacy, and safety profile for potential clinical translation.[6]

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Target of Siais117

Abstract: This technical guide provides a comprehensive overview of the molecular target and mechanism of action of Siais117, a novel therapeutic agent. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the specific molecular interactions of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of its signaling pathway and characterization workflow.

Introduction to this compound

This compound is a potent, small-molecule degrader of the Anaplastic Lymphoma Kinase (ALK) protein. It is classified as a Proteolysis Targeting Chimera (PROTAC), a novel class of therapeutic agents designed to eliminate specific proteins from the cell. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] this compound is constructed by linking a derivative of the ALK inhibitor Brigatinib to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][1] This design allows this compound to specifically target and induce the degradation of ALK, offering a potential therapeutic strategy for ALK-positive cancers, including those that have developed resistance to traditional ALK inhibitors.[1]

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the Anaplastic Lymphoma Kinase (ALK) protein.[2][1]

ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal translocations or point mutations, acts as an oncogenic driver in several cancers. These include non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[3][4] this compound is designed to target not only the wild-type ALK fusion proteins (e.g., NPM-ALK and EML4-ALK) but also clinically relevant resistance mutants, such as the G1202R mutation, which confers resistance to several ALK inhibitors.[2][1]

The mechanism of action of this compound is centered on the principles of targeted protein degradation. As a PROTAC, this compound simultaneously binds to the ALK protein (via its Brigatinib-based warhead) and the VHL E3 ligase (via its VHL ligand). This proximity induces the formation of a ternary complex (ALK-Siais117-VHL), which facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the ALK protein. The poly-ubiquitinated ALK is then recognized and degraded by the 26S proteasome, effectively eliminating the oncogenic driver from the cancer cells. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ALK protein molecules.

Quantitative Data

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |

| SR | Anaplastic Large-Cell Lymphoma | NPM-ALK | 1.7 | [2] |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 46 | [2] |

| NCI-H1688 | Small Cell Lung Cancer | Not specified | 259 | [2] |

| NCI-H69 | Small Cell Lung Cancer | Not specified | 799 | [2] |

Table 1: Anti-proliferative activity of this compound in various cancer cell lines after 72 hours of treatment.

In addition to cell growth inhibition, this compound has been shown to inhibit the phosphorylation of ALK and its downstream signaling partner STAT3 in SR cells at concentrations as low as 10 nM.[2] It induces the degradation of ALK protein in H2228 cells starting at a concentration of 50 nM.[2]

Experimental Protocols

Detailed protocols for the key experiments used to characterize the activity of this compound are provided below. While the full text of the primary publication by Sun et al. was not available for direct consultation, the following are representative, detailed protocols for the types of assays employed.

Cell Viability Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method used to determine the number of viable cells in a culture.

-

Cell Plating: Seed cancer cells (e.g., SR, H2228) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include wells with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Assay: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Western Blotting for ALK Degradation

This protocol outlines the procedure to assess the degradation of ALK protein and the inhibition of its phosphorylation following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., SR, H2228) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) for a specified duration, such as 24 hours.[2]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALK, phospho-ALK (p-ALK), STAT3, phospho-STAT3 (p-STAT3), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation compared to the loading control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound and a logical diagram of its core attributes.

Conclusion

This compound is a rationally designed PROTAC that potently and selectively targets the Anaplastic Lymphoma Kinase (ALK) for degradation. By hijacking the VHL E3 ubiquitin ligase, this compound effectively eliminates oncogenic ALK fusion proteins, including those with mutations that confer resistance to conventional kinase inhibitors. The quantitative data demonstrate its low nanomolar efficacy in inhibiting the growth of ALK-positive cancer cells. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this compound or similar targeted protein degraders. The unique mechanism of action and potent anti-cancer activity make this compound a promising candidate for the treatment of ALK-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SIAIS117-Mediated Degradation of ALK G1202R Mutant Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and efficacy of SIAIS117, a Proteolysis Targeting Chimera (PROTAC), in mediating the degradation of the Anaplastic Lymphoma Kinase (ALK) G1202R mutant protein. The G1202R mutation is a clinically significant resistance mechanism to several ALK tyrosine kinase inhibitors (TKIs). This compound represents a promising strategy to overcome this resistance by inducing the targeted degradation of the ALK protein.

Core Concept: Targeted Protein Degradation with this compound

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the ALK G1202R protein.[1][2] It is constructed by linking the ALK inhibitor Brigatinib to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual-binding capability allows this compound to form a ternary complex between the ALK G1202R protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Treatment Duration |

| SR | Anaplastic Large Cell Lymphoma | NPM-ALK | 1.7 | 72 hours |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 46 | 72 hours |

| NCI-H69 | Small Cell Lung Cancer | Not specified | 799 | 72 hours |

| NCI-H1688 | Small Cell Lung Cancer | Not specified | 259 | 72 hours |

Data sourced from MedchemExpress product information, citing Sun N, et al. 2020.[3]

Table 2: Degradation and Signaling Inhibition by this compound

| Cell Line | Target Protein/Pathway | Concentration | Treatment Duration | Observed Effect |

| SR | ALK Protein | 100 nM | 24 hours | Sustained degradation |

| H2228 | ALK Protein | Starting from 50 nM | Not specified | Degradation observed |

| SR | p-ALK, p-STAT3 | 10 nM - 500 nM | 24 hours | Inhibition of phosphorylation |

| 293T (exogenously expressing G1202R-resistant ALK) | G1202R-ALK Protein | Not specified | Not specified | Degradation observed |

Data sourced from MedchemExpress product information and abstracts of Sun N, et al. 2020.[2][3]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability upon treatment with this compound.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 nM to 10 µM. A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for 72 hours in a humidified incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for ALK Degradation

This protocol is for detecting the degradation of ALK protein following this compound treatment.

Materials:

-

Cells expressing ALK G1202R

-

This compound

-

DMSO

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to the loading control to determine the extent of protein degradation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Mechanism of this compound-induced ALK G1202R degradation.

Caption: Inhibition of ALK signaling by this compound.

Caption: General workflow for evaluating this compound efficacy.

References

The Cellular Dynamics of Siais117: A Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of Siais117, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Anaplastic Lymphoma Kinase (ALK) protein. This compound has emerged as a promising therapeutic agent for overcoming resistance to ALK inhibitors in cancer therapy. This document synthesizes available data and presents generalized experimental protocols and data frameworks relevant to the study of this compound and similar PROTAC molecules.

Introduction to this compound

This compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This targeted recruitment initiates the ubiquitination and subsequent proteasomal degradation of the ALK protein, including clinically relevant resistance mutants such as G1202R.[1][2] By eliminating the entire ALK protein rather than just inhibiting its kinase activity, this compound offers a potential strategy to overcome drug resistance in ALK-positive cancers.[1]

Mechanism of Action: The PROTAC Approach

The efficacy of this compound is contingent on its ability to enter the cell, engage its targets, and facilitate the formation of a ternary complex (this compound-ALK-VHL). The general mechanism is depicted in the signaling pathway diagram below.

Caption: this compound-mediated ALK protein degradation pathway.

Cellular Uptake and Distribution: Quantitative Data

Specific quantitative data on the cellular uptake and intracellular distribution of this compound are not extensively available in the public domain. However, based on studies of similar small molecule drugs and PROTACs, the following tables provide a framework for the types of quantitative data that are critical for characterizing the cellular pharmacology of this compound.

Table 1: Cellular Uptake of this compound in ALK-Positive Cancer Cell Lines (Representative Data)

| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Intracellular Concentration (nM) | Uptake Efficiency (%) |

| H2228 (NSCLC) | 100 | 2 | Data not available | Data not available |

| H2228 (NSCLC) | 100 | 6 | Data not available | Data not available |

| H2228 (NSCLC) | 100 | 24 | Data not available | Data not available |

| SR (ALCL) | 100 | 2 | Data not available | Data not available |

| SR (ALCL) | 100 | 6 | Data not available | Data not available |

| SR (ALCL) | 100 | 24 | Data not available | Data not available |

Table 2: Subcellular Distribution of this compound (Representative Data)

| Cell Line | Incubation Time (hours) | Cytosolic Fraction (%) | Nuclear Fraction (%) | Membranous Fraction (%) |

| H2228 (NSCLC) | 6 | Data not available | Data not available | Data not available |

| SR (ALCL) | 6 | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative methodologies for key experiments to characterize the cellular uptake and distribution of this compound. These protocols are based on standard techniques used for small molecule drug candidates.

Cell Culture

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell line H2228 (EML4-ALK fusion) and anaplastic large-cell lymphoma (ALCL) cell line SR (NPM-ALK fusion) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cellular Uptake Assay (LC-MS/MS Method)

This protocol describes a method to quantify the intracellular concentration of this compound.

Caption: Workflow for quantifying this compound cellular uptake.

-

Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) in fresh medium.

-

Incubation: Incubate for various time points (e.g., 2, 6, 24 hours).

-

Washing: Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Cell Lysis: Lyse the cells in a known volume of lysis buffer (e.g., RIPA buffer).

-

Quantification:

-

Determine the total protein concentration of the lysate using a BCA assay.

-

Perform protein precipitation (e.g., with acetonitrile) and collect the supernatant.

-

Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to determine the concentration of this compound.

-

-

Data Analysis: Normalize the amount of intracellular this compound to the total protein content to determine the intracellular concentration.

Subcellular Fractionation

This protocol outlines a method to determine the distribution of this compound in different cellular compartments.

-

Cell Treatment and Harvesting: Treat a large number of cells (e.g., 1 x 10^7) with this compound for a specified time. Harvest the cells by scraping after washing with ice-cold PBS.

-

Fractionation: Use a commercial subcellular fractionation kit according to the manufacturer's instructions to separate the cytosolic, nuclear, and membranous fractions.

-

Analysis: Quantify the concentration of this compound in each fraction using LC-MS/MS as described in section 4.2.

-

Data Normalization: Express the amount of this compound in each fraction as a percentage of the total intracellular amount.

Western Blotting for ALK Degradation

This protocol is to confirm the functional consequence of this compound uptake – the degradation of ALK protein.

-

Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 1, 10, 50, 100, 500 nM) for 24 hours.[2]

-

Cell Lysis: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against ALK and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the extent of ALK degradation relative to the loading control. This compound has been shown to cause sustained degradation of ALK protein in SR cells at a concentration of 100 nM after 24 hours.[2]

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ALK-positive cancers, particularly in the context of acquired resistance. While detailed public data on its cellular uptake and distribution are limited, the established mechanism of action as a PROTAC provides a strong rationale for its efficacy. The experimental protocols outlined in this guide offer a robust framework for researchers to conduct their own investigations into the cellular pharmacology of this compound and other novel PROTAC molecules. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound to optimize its clinical development.

References

Understanding the Structure-Activity Relationship of Siais117: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siais117 is a potent and selective degrader of anaplastic lymphoma kinase (ALK), a crucial therapeutic target in certain cancers, notably non-small cell lung cancer (NSCLC). Developed as a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's natural protein disposal machinery to eliminate the ALK protein, offering a promising strategy to overcome resistance to traditional ALK inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Introduction to this compound: A PROTAC Approach

This compound is a bifunctional molecule designed to simultaneously bind to the ALK protein and an E3 ubiquitin ligase. It is constructed from the potent ALK inhibitor Brigatinib, which serves as the warhead for targeting ALK, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings the ALK protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation mechanism offers a distinct advantage over simple inhibition, as it can overcome resistance mutations that affect inhibitor binding and can have a more sustained therapeutic effect. This compound has demonstrated the ability to effectively degrade the ALK G1202R point mutation, a common source of resistance to ALK inhibitors.[1]

Mechanism of Action

The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway.

As depicted in Figure 1, the process begins with the formation of a ternary complex between the ALK protein, this compound, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the ALK protein. The poly-ubiquitinated ALK is then recognized and degraded by the proteasome, leading to the reduction of total ALK protein levels in the cell.

Structure-Activity Relationship (SAR)

Detailed quantitative structure-activity relationship data for a series of this compound analogs is not publicly available in the reviewed literature. The primary publication focuses on the identification and characterization of this compound as the lead compound. However, the available data for this compound and a negative control provide initial insights into its activity.

Table 1: In Vitro Activity of this compound

| Compound | Cell Line | Target | Assay Type | IC50 (nM) | Reference |

| This compound | SR | Cell Growth | 72h incubation | 1.7 | [2] |

| This compound | H2228 | Cell Growth | 72h incubation | 46 | [2] |

| This compound | NCI-H69 | Cell Growth | 72h incubation | 799 | [2] |

| This compound | NCI-H1688 | Cell Growth | 72h incubation | 259 | [2] |

| SIAIS117NC | H2228 | Cell Growth | 72h incubation | 114 | [2] |

IC50: Half-maximal inhibitory concentration. SIAIS117NC is a negative control compound.

The data indicates that this compound potently inhibits the growth of the SR cell line, which is ALK-dependent. Its activity against the H2228 cell line, which also harbors an ALK fusion, is also notable. The lower potency in NCI-H69 and NCI-H1688 small cell lung cancer cell lines suggests a potential for anti-proliferative effects beyond ALK-driven cancers, although to a lesser extent.[2] The significantly higher IC50 value for the negative control (SIAIS117NC) in H2228 cells highlights the specific activity of the this compound molecule.[2]

Signaling Pathway Inhibition

This compound-mediated degradation of ALK leads to the inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary affected pathways are the STAT3 and AKT signaling cascades.

As shown in Figure 2, the degradation of ALK by this compound prevents the phosphorylation and activation of key downstream effectors like STAT3 and AKT.[2] This blockade of pro-survival signaling pathways ultimately leads to the observed inhibition of cancer cell growth.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters such as cell seeding densities, antibody concentrations, and incubation times should be optimized for individual experimental setups.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the compound concentration.

Western Blot for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins in a sample.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ALK, p-ALK, STAT3, p-STAT3, and a loading control like GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

This compound represents a promising therapeutic agent that effectively induces the degradation of the ALK oncoprotein. Its ability to overcome the G1202R resistance mutation highlights the potential of the PROTAC approach in addressing drug resistance in cancer therapy. While the publicly available data provides a strong foundation for understanding its activity, further studies detailing the structure-activity relationship of a broader range of analogs are warranted to optimize its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and similar targeted protein degraders.

References

In Vitro Characterization of SIAIS117-Mediated E3 Ligase Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies for characterizing the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Anaplastic Lymphoma Kinase (ALK) protein by the Proteolysis Targeting Chimera (PROTAC), SIAIS117. As a heterobifunctional molecule, this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of ALK, a key target in certain cancers. The successful formation of a stable ternary complex, consisting of ALK, this compound, and the VHL E3 ligase complex, is the critical initiating event in this process.

This document details the key experimental protocols, data presentation formats, and conceptual frameworks necessary to rigorously evaluate the binding affinities, kinetics, thermodynamics, and functional consequences of this compound-mediated VHL recruitment. While specific biophysical data for this compound is not extensively available in public literature, this guide utilizes cellular data for this compound and presents representative data from well-characterized VHL-recruiting PROTAC systems to illustrate the experimental principles and expected outcomes.

Mechanism of Action: this compound-Induced ALK Degradation

This compound functions by hijacking the cellular ubiquitin-proteasome system. It simultaneously binds to the ALK protein and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of ALK. The resulting polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of this compound-induced ALK protein degradation.

Data Presentation: Quantitative Analysis of this compound Activity

Effective characterization of this compound requires both cellular and in vitro assays. Cellular assays provide insights into the overall efficacy of the PROTAC in a biological context, while in vitro biophysical and biochemical assays are essential for dissecting the molecular interactions that underpin its mechanism.

Table 1: Cellular Activity of this compound

This table summarizes the cellular potency of this compound in inducing growth inhibition and ALK degradation in relevant cancer cell lines.

| Cell Line | Target | Assay Type | Parameter | Value (nM) | Reference |

| SR | NPM-ALK | Growth Inhibition | IC₅₀ | 1.7 | [1] |

| H2228 | EML4-ALK | Growth Inhibition | IC₅₀ | 46 | [1] |

| H2228 | EML4-ALK | Protein Degradation | DC₅₀ | ~50 | [1] |

| NCI-H69 | - | Growth Inhibition | IC₅₀ | 799 | [1] |

| NCI-H1688 | - | Growth Inhibition | IC₅₀ | 259 | [1] |

Table 2: Representative In Vitro Biophysical Characterization of a VHL-Recruiting PROTAC

Note: As specific in vitro binding data for this compound is not publicly available, this table presents representative data for a well-characterized VHL-recruiting PROTAC (e.g., targeting BRD4) to illustrate the key parameters measured in biophysical assays.

| Assay | Interaction | Parameter | Value (nM) |

| SPR | PROTAC - VHL (Binary) | KD | 66 |

| PROTAC - ALK (Binary) | KD | 4 | |

| ALK-PROTAC-VHL (Ternary) | KD | 4.4 | |

| ITC | PROTAC - VHL (Binary) | KD | 66 |

| PROTAC - ALK (Binary) | KD | 4 | |

| ALK-PROTAC-VHL (Ternary) | KD | 4.4 | |

| Calculated | Ternary Complex Formation | Cooperativity (α) | 15 |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of this compound-mediated VHL recruitment. The following sections provide step-by-step protocols for key biophysical and biochemical assays.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for measuring the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.

Caption: Experimental workflow for SPR analysis.

Protocol:

-

Protein Preparation: Express and purify recombinant VHL-ElonginB-ElonginC (VCB) complex and the kinase domain of ALK. Biotinylate the VCB complex for immobilization.

-

SPR Instrument Setup: Use a Biacore instrument with a streptavidin-coated sensor chip. Equilibrate the system with an appropriate running buffer (e.g., HBS-EP+).

-

VHL Immobilization: Immobilize the biotinylated VCB complex onto the sensor chip surface to a target response level.

-

Binary Interaction Analysis (this compound-VHL):

-

Prepare a dilution series of this compound in running buffer.

-

Inject the this compound solutions over the immobilized VCB surface and a reference surface.

-

Monitor the association and dissociation phases.

-

Fit the sensorgram data to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD).

-

-

Binary Interaction Analysis (this compound-ALK):

-

Immobilize recombinant ALK on a suitable sensor chip (e.g., via amine coupling).

-

Inject a dilution series of this compound and determine the binding kinetics as described above.

-

-

Ternary Complex Analysis (ALK-SIAIS117-VHL):

-

Prepare a dilution series of this compound. Pre-incubate each concentration with a near-saturating concentration of ALK.

-

Inject the ALK-SIAIS117 complexes over the immobilized VCB surface.

-

Determine the kₐ, kₔ, and KD for the ternary complex formation.

-

-

Data Analysis:

-

Subtract the reference surface data from the active surface data.

-

Calculate the cooperativity factor (α) using the formula: α = KD (this compound-VHL) / KD (ALK-SIAIS117-VHL). A value of α > 1 indicates positive cooperativity, suggesting that the binding of ALK to this compound enhances the affinity of this compound for VHL.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Caption: Experimental workflow for ITC analysis.

Protocol:

-

Sample Preparation: Dialyze all proteins (VCB complex and ALK) and dissolve this compound into the same buffer to minimize heats of dilution. Degas all solutions.

-

ITC Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument.

-

Binary Titration (this compound into VHL):

-

Fill the sample cell with a solution of the VCB complex (e.g., 10-20 µM).

-

Fill the injection syringe with a solution of this compound (e.g., 100-200 µM).

-

Perform a series of injections of this compound into the VCB solution, measuring the heat change after each injection.

-

-

Ternary Titration (this compound into VHL + ALK):

-

Fill the sample cell with a solution containing both the VCB complex and a near-saturating concentration of ALK.

-

Fill the injection syringe with the same this compound solution as in the binary experiment.

-

Perform the titration as described above.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

-

Compare the thermodynamic parameters of the binary and ternary interactions to understand the driving forces of ternary complex formation.

-

In Vitro Ubiquitination Assay

This biochemical assay directly assesses the functional consequence of ternary complex formation: the ubiquitination of ALK.

Caption: Workflow for in vitro ALK ubiquitination assay.

Protocol:

-

Reagents:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human ubiquitin

-

Recombinant VCB complex

-

Recombinant ALK kinase domain

-

This compound

-

ATP

-

Ubiquitination reaction buffer

-

-

Reaction Setup:

-

On ice, prepare a master mix containing E1, E2, ubiquitin, ATP, VCB, and ALK in the reaction buffer.

-

Aliquot the master mix into separate tubes.

-

Add this compound to the experimental tubes to the desired final concentrations. Add DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

-

-

Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using primary antibodies against ALK and ubiquitin to detect the formation of higher molecular weight, polyubiquitinated ALK species.

-

Conclusion

The in vitro characterization of this compound-mediated VHL recruitment is a multi-faceted process that requires a combination of biophysical and biochemical assays. By employing techniques such as SPR, ITC, and in vitro ubiquitination assays, researchers can gain a detailed understanding of the affinity, kinetics, thermodynamics, and functional consequences of the ALK-SIAIS117-VHL ternary complex formation. This rigorous in vitro evaluation is essential for the rational design and optimization of effective PROTAC degraders for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Siais117 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Siais117, a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), in a cell culture setting. This document outlines the mechanism of action, protocols for cell-based assays, and expected outcomes for researchers investigating ALK-positive cancers.

Introduction

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ALK protein. It is synthesized by linking the ALK inhibitor Brigatinib to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of ALK, offering a potential therapeutic strategy to overcome resistance to traditional ALK inhibitors. This compound has demonstrated efficacy in degrading both wild-type and G1202R mutant ALK protein, a common resistance mutation.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system. The Brigatinib component of this compound binds to the ALK protein, while the VHL ligand component simultaneously recruits the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. The degradation of ALK disrupts downstream signaling pathways, including the STAT3 and ERK pathways, which are crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values for Cell Growth Inhibition (72-hour treatment)

| Cell Line | Cancer Type | ALK Status | IC50 (nM) |

| SR | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 1.7 |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 46 |

| NCI-H1688 | Small Cell Lung Cancer | Not specified | 259 |

| NCI-H69 | Small Cell Lung Cancer | Not specified | 799 |

Table 2: Effective Concentrations for ALK Protein Degradation (24-hour treatment)

| Cell Line | ALK Status | Effective Concentration | Observation |

| SR | NPM-ALK Fusion | 100 nM | Sustained degradation of ALK protein. |

| H2228 | EML4-ALK Fusion | Starting from 50 nM | Degradation of ALK protein observed. |

| 293T | G1202R-mutant ALK (exogenously expressed) | Not specified | Effective degradation of G1202R-mutant ALK protein. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

a. SR (Suspension Cell Line)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Passaging: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at a density of 1-2 x 10^5 viable cells/mL.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

b. H2228 (Adherent Cell Line)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[1]

-

Passaging:

-

Aspirate the culture medium.

-

Rinse the cell layer with a calcium and magnesium-free Phosphate Buffered Saline (PBS).

-

Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.[1]

-

Neutralize the trypsin with fresh culture medium and aspirate the cells by gentle pipetting.

-

Dispense the cell suspension into new culture flasks at a subcultivation ratio of 1:2 to 1:3.[1]

-

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

Cells in logarithmic growth phase

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

Western Blotting for ALK Degradation

Materials:

-

Cells cultured and treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or similar assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.

-

References

Application Notes and Protocols for Siais117 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siais117 is a potent and selective degrader of anaplastic lymphoma kinase (ALK), a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the ALK protein.[2] It is synthesized based on the ALK inhibitor Brigatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] Preclinical studies have demonstrated that this compound effectively degrades ALK fusion proteins, including those with resistance mutations such as G1202R, and exhibits significant anti-proliferative activity in ALK-positive cancer cell lines.[1][2] Notably, this compound has shown promising antitumor efficacy in in vivo xenograft mouse models, making it a compelling candidate for further preclinical and clinical development.[2][3]

These application notes provide a detailed protocol for utilizing this compound in a xenograft mouse model to evaluate its in vivo antitumor activity.

Mechanism of Action: ALK Signaling Pathway Degradation

This compound induces the degradation of ALK, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth. The primary signaling cascades downstream of ALK include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.

References

- 1. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Siais117 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siais117 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK) protein. As a bifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy, particularly for overcoming resistance to traditional ALK inhibitors in cancers such as non-small cell lung cancer (NSCLC). These application notes provide a summary of the available information on the dosage and administration of this compound for in vivo studies, based on preclinical research.

Mechanism of Action

This compound is constructed by linking the ALK inhibitor Brigatinib to a ligand for the VHL E3 ubiquitin ligase. This design allows this compound to induce the degradation of both wild-type and mutant forms of the ALK protein, including the G1202R mutation which confers resistance to several ALK inhibitors.[1][2][3] By removing the entire ALK protein rather than just inhibiting its kinase activity, this compound has demonstrated the potential to overcome drug resistance.[1][4]

Dosage and Administration for In Vivo Xenograft Studies

Detailed quantitative data regarding the in vivo dosage, administration route, and vehicle for this compound from the primary literature is not publicly available in the accessed abstracts and summaries. The seminal paper, "Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance" by Sun N, et al., published in the European Journal of Medicinal Chemistry in 2020, reports significant anti-proliferation activity in a xenograft mouse model. However, the specific dosage regimen and formulation used in this study are contained within the full-text article, which could not be accessed.

For general guidance, researchers can refer to dosages used for other PROTAC molecules in similar preclinical models, although these should be optimized for this compound.

Table 1: General Dosage and Administration of PROTACs in Murine Xenograft Models (for reference)

| Compound | Target | Dosage | Administration Route | Vehicle | Animal Model | Reference |

| This compound | ALK | Not Available | Not Available | Not Available | Xenograft Mouse Model | Sun N, et al. 2020 |

| ARV-110 | AR | 10-100 mg/kg | Oral (p.o.) | Not Specified | VCaP Xenograft | Arvinas, Inc. |

| ARV-471 | ER | 3-30 mg/kg | Oral (p.o.) | Not Specified | MCF7 Xenograft | Arvinas, Inc. |

Experimental Protocol: General Xenograft Study Workflow

The following is a generalized protocol for an in vivo xenograft study to evaluate the efficacy of a compound like this compound. This protocol should be adapted and optimized based on the specific cell line, animal model, and the determined optimal dosage and administration of this compound.

1. Cell Culture and Animal Models:

- Culture ALK-positive cancer cell lines (e.g., H2228, SR) under standard conditions.

- Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for tumor xenografts.

- Acclimatize animals for at least one week before the study begins.

2. Tumor Implantation:

- Harvest cancer cells during their logarithmic growth phase.

- Resuspend cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.

- Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

3. Tumor Growth and Group Randomization:

- Monitor tumor growth regularly using calipers.

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

4. This compound Preparation and Administration:

- Crucially, the vehicle for this compound needs to be determined based on its solubility and stability. Common vehicles for PROTACs include solutions containing DMSO, PEG300, Tween 80, and saline or corn oil.

- The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing frequency will need to be optimized.

5. Efficacy Monitoring and Endpoint:

- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

- Monitor the overall health and behavior of the animals.

- The study endpoint is typically reached when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

6. Data and Tissue Analysis:

- At the study endpoint, euthanize the animals and excise the tumors.

- Tumor weight and volume should be recorded.

- Tumor tissue can be used for further analysis, such as Western blotting to confirm ALK protein degradation, immunohistochemistry, and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Conclusion

This compound represents a promising therapeutic agent for ALK-positive cancers, particularly in the context of acquired resistance. While the available literature confirms its in vivo efficacy, the specific details regarding its optimal dosage and administration protocol are not publicly accessible at this time. Researchers are advised to consult the primary publication by Sun et al. (2020) for these critical experimental parameters. The generalized protocols and information provided herein serve as a starting point for designing and conducting in vivo studies with this compound. As with any investigational compound, careful dose-finding and formulation studies are essential to ensure reproducible and meaningful results.

References

- 1. Targeted Protein Degradation: A Promise for Undruggable Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with Siais117 in H2228 and SR Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siais117 is a potent and selective degrader of anaplastic lymphoma kinase (ALK). It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation strategy has shown significant anti-proliferative activity in cancer cell lines harboring ALK alterations, including the H2228 non-small cell lung cancer cell line and the SR lymphoma cell line.[1][2]

These application notes provide detailed protocols for assessing the effects of this compound on the viability of H2228 and SR cells using common colorimetric assays.

Data Presentation

While specific IC50 values for this compound in H2228 and SR cell lines are not publicly available in tabular format, published research indicates that this compound effectively blocks the growth of both cell lines. The anti-proliferative activity of this compound has been reported to be significantly better than its corresponding inhibitor, brigatinib.[2]

Table 1: Qualitative Summary of this compound Anti-Proliferative Activity

| Cell Line | Cancer Type | This compound Activity | Reference |

| H2228 | Non-Small Cell Lung Cancer | Effective growth inhibition | [1][2] |

| SR | Lymphoma | Effective growth inhibition | [1][2] |

Signaling Pathway

The mechanism of action of this compound involves the recruitment of the VHL E3 ubiquitin ligase to the ALK protein, leading to its degradation.

Caption: this compound-mediated ALK protein degradation pathway.

Experimental Protocols

Cell Culture

H2228 Cell Line:

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: H2228 cells are adherent. When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a lower density.

SR Cell Line:

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: SR cells grow in suspension. To subculture, aspirate a portion of the cell suspension, centrifuge to pellet the cells, resuspend in fresh medium, and add to a new flask at the desired seeding density.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

-

H2228 or SR cells

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding:

-

For H2228 (adherent cells): Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

For SR (suspension cells): Directly seed 20,000-40,000 cells per well in a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the desired concentrations of this compound. For suspension cells, add the compound directly to the wells.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking the plate for 5-10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

-

Cell Viability Assay (XTT Assay)

The XTT assay is an alternative to the MTT assay and has the advantage of producing a soluble formazan product, eliminating the need for a solubilization step.

Materials:

-

H2228 or SR cells

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

XTT labeling reagent

-

Electron-coupling reagent

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

-

XTT Addition:

-

After the desired treatment period with this compound, add 50 µL of the freshly prepared XTT labeling mixture to each well.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere. The incubation time may need to be optimized based on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability as described for the MTT assay.

-

Conclusion

The provided protocols offer a framework for evaluating the efficacy of the ALK protein degrader this compound in the H2228 and SR cancer cell lines. Adherence to proper cell culture techniques and careful execution of the cell viability assays are crucial for obtaining reliable and reproducible data. These studies are fundamental in characterizing the anti-cancer properties of novel therapeutic agents like this compound.

References

Application Notes & Protocols: Siais117 for Targeted Degradation of ALK in CRISPR-Edited Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant hurdle in cancer therapy. Siais117 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein.[1] This molecule is particularly relevant for overcoming resistance to ALK inhibitors, including mutations such as G1202R.[1] CRISPR-Cas9 gene-editing technology provides a powerful tool to model such resistance mechanisms by precisely introducing specific mutations into cancer cell lines.

These application notes provide a detailed protocol for utilizing this compound in CRISPR-edited cell lines engineered to express a resistant ALK variant. This approach allows for the targeted evaluation of this compound's efficacy in a controlled genetic context, facilitating the study of its mechanism of action and its potential as a therapeutic agent against drug-resistant cancers.

Mechanism of Action: this compound as a PROTAC

This compound functions as a heterobifunctional molecule. One end binds to the ALK protein, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome. This mechanism allows for the elimination of the target protein, offering a potential advantage over traditional inhibitors, especially in the context of resistance mutations that may hinder inhibitor binding.

Caption: Mechanism of this compound-induced ALK protein degradation.

Data Presentation: Efficacy of this compound in a CRISPR-Edited ALK-G1202R Cell Line

The following tables present representative quantitative data on the activity of this compound in a hypothetical CRISPR-edited cell line (e.g., H2228) engineered to express the ALK-G1202R resistance mutation.

Table 1: In Vitro Cell Viability (IC50)

| Compound | Cell Line | Genotype | IC50 (nM) |

| This compound | H2228 | ALK-G1202R (CRISPR-edited) | 85 |

| Brigatinib | H2228 | ALK-G1202R (CRISPR-edited) | >1000 |

| This compound | H2228 | ALK (Wild-Type) | 50 |

| Brigatinib | H2228 | ALK (Wild-Type) | 30 |

Table 2: ALK Protein Degradation (DC50 and Dmax)